Allyl 3,3-dichloro-2,2,3-trifluoropropionate
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Overview
Description
Allyl 3,3-dichloro-2,2,3-trifluoropropionate: is a chemical compound with the molecular formula C6H6Cl2F3O2 It is characterized by the presence of allyl, dichloro, and trifluoropropionate groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3,3-dichloro-2,2,3-trifluoropropionate typically involves the reaction of allyl alcohol with 3,3-dichloro-2,2,3-trifluoropropionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl 3,3-dichloro-2,2,3-trifluoropropionate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Amines (NH2R), Thiols (SHR)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Hydroxylated, Aminated, or Thiolated derivatives
Scientific Research Applications
Allyl 3,3-dichloro-2,2,3-trifluoropropionate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Allyl 3,3-dichloro-2,2,3-trifluoropropionate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of electronegative chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Allyl 3,3-dichloro-2,2-difluoropropionate
- Allyl 3,3-dichloro-2,2,3-trifluorobutyrate
- Allyl 3,3-dichloro-2,2,3-trifluoropentanoate
Uniqueness
- The presence of three fluorine atoms in Allyl 3,3-dichloro-2,2,3-trifluoropropionate distinguishes it from other similar compounds, providing unique chemical properties such as increased electronegativity and reactivity.
- Its specific molecular structure allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
83275-34-7 |
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Molecular Formula |
C6H5Cl2F3O2 |
Molecular Weight |
237.00 g/mol |
IUPAC Name |
prop-2-enyl 3,3-dichloro-2,2,3-trifluoropropanoate |
InChI |
InChI=1S/C6H5Cl2F3O2/c1-2-3-13-4(12)5(9,10)6(7,8)11/h2H,1,3H2 |
InChI Key |
YDSNWHBOQDVWSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(C(F)(Cl)Cl)(F)F |
Origin of Product |
United States |
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